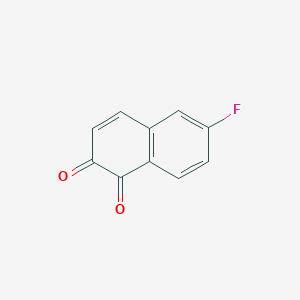

6-Fluoronaphthalene-1,2-dione

Description

Overview of Naphthoquinone Chemistry in Contemporary Research

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914). Their structure features a naphthalene core with two ketone groups, most commonly at the 1,2-, 1,4-, or 2,6- positions. This structural motif is found in numerous natural products, including several vitamins and plant metabolites, and has been a subject of intense scientific scrutiny. researchgate.netjst.go.jp In recent years, research on naphthoquinones has expanded significantly, driven by their diverse biological activities and potential applications in medicinal chemistry and materials science. mdpi.comfrontiersin.org

The reactivity of the quinone moiety, which can undergo redox cycling and participate in various addition reactions, is central to their chemical and biological properties. nih.govnih.gov This has led to the synthesis and evaluation of a vast array of naphthoquinone derivatives with modified properties. nih.govnih.gov Contemporary research often focuses on creating new analogs to explore their potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comfrontiersin.org

Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine atoms into aromatic compounds can dramatically alter their physical and chemical properties. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and its presence can influence a molecule's electronic structure, lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comtandfonline.com

Key effects of fluorination on aromatic systems include:

Altered Electronic Properties: The strong electron-withdrawing nature of fluorine can modify the electron distribution within the aromatic ring, impacting its reactivity and the pKa of nearby functional groups. tandfonline.comontosight.ai

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage. This can enhance the in vivo lifetime of a drug. tandfonline.com

Enhanced Binding Affinity: In some cases, fluorine substitution can lead to stronger interactions with protein targets, improving the potency of a bioactive molecule. tandfonline.com

Modified Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can affect its ability to cross cell membranes. numberanalytics.com

These unique properties have made fluorinated aromatic compounds highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net

Structural Isomerism within Fluorinated Naphthoquinones: Focus on 1,2-Diones

Naphthoquinones can exist as different structural isomers depending on the position of the two carbonyl groups. The most common isomers are 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone. researchgate.net The 1,2-dione isomer, also known as ortho-naphthoquinone, is generally more reactive and less stable than the 1,4- (para-) isomer. orgsyn.orgontosight.ai

Historical Context of Naphthoquinone Synthesis and Derivatization

The study of naphthoquinones dates back to the 19th century with the investigation of naturally occurring pigments. jst.go.jp Early synthetic work focused on the oxidation of aminonaphthols to produce the corresponding naphthoquinones. orgsyn.org One of the earliest and still relevant methods for preparing 1,2-naphthoquinone involves the oxidation of 1-amino-2-naphthol. orgsyn.org

Over the decades, a multitude of synthetic strategies have been developed to access a wide range of naphthoquinone derivatives. These methods include:

Oxidation of Naphthalene Derivatives: Various oxidizing agents can be used to convert substituted naphthalenes into naphthoquinones.

Friedel-Crafts Acylation: This classic organic reaction can be employed to introduce acyl groups onto a naphthalene ring, which can then be further manipulated to form the quinone system. nih.gov

Annulation Reactions: Building the quinone ring onto a pre-existing benzene (B151609) derivative is another common approach. rsc.org

Modification of Existing Naphthoquinones: A vast number of derivatives have been prepared by reacting the parent naphthoquinone with various nucleophiles. nih.gov

The development of new synthetic methodologies continues to be an active area of research, enabling the creation of novel fluorinated naphthoquinones and other derivatives with tailored properties for specific applications. rsc.orgthieme-connect.de

Data on 6-Fluoronaphthalene-1,2-dione

While specific research data for this compound is limited in the provided search results, general properties can be inferred from related compounds.

Physicochemical Properties

Below is a table of predicted and known properties of related fluoronaphthalene derivatives.

| Property | Value | Source |

| Molecular Formula | C10H5FO2 | Inferred |

| Molecular Weight | 176.15 g/mol | Inferred |

| Appearance | Likely a colored solid | Inferred from Naphthalene-1,2-dione ontosight.ai |

| Solubility | Likely soluble in organic solvents | Inferred from Naphthalene-1,2-dione ontosight.ai |

Spectroscopic Data

Detailed spectroscopic data for this compound is not available in the provided search results. However, the expected spectroscopic characteristics can be generalized.

¹H NMR: Signals corresponding to the aromatic protons on the naphthalene ring system would be observed. The fluorine atom would cause splitting of adjacent proton signals.

¹³C NMR: Resonances for the ten carbon atoms would be present, with the carbonyl carbons appearing at a characteristic downfield shift. The carbon atom attached to the fluorine would show a large one-bond C-F coupling constant.

¹⁹F NMR: A single resonance would be expected for the fluorine atom, with coupling to any nearby protons.

Mass Spectrometry: The molecular ion peak would be expected at m/z 176.0274, corresponding to the exact mass of C10H5FO2.

Strategies for Regioselective Fluorination in Naphthoquinone Synthesis

The introduction of a fluorine atom at a specific position on the naphthalene ring is a critical step in the synthesis of this compound. Two principal strategies for achieving this are direct fluorination and halogen exchange reactions.

Direct Fluorination Approaches (e.g., Electrophilic Fluorination with Selectfluor)

Electrophilic fluorination using reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a powerful method for the direct introduction of fluorine onto aromatic rings. orgsyn.orgnih.gov These reagents act as a source of an electrophilic fluorine atom ("F+"), which can react with electron-rich aromatic substrates. orgsyn.org

For the synthesis of a 6-fluoro substituted naphthoquinone, a plausible precursor would be a 2-naphthol derivative. The hydroxyl group of 2-naphthol is an activating group, directing electrophilic substitution to the ortho and para positions. However, direct fluorination of 2-naphthol itself would likely lead to a mixture of products, with fluorination occurring at positions 1 and 3. To achieve fluorination at the 6-position, one would need to start with a pre-functionalized naphthalene core where the 6-position is activated towards electrophilic attack, or other positions are blocked.

The mechanism of electrophilic fluorination is still a subject of some debate, with possibilities including an Sₙ2 or a single-electron transfer (SET) process. orgsyn.org Regardless of the precise mechanism, the regioselectivity is governed by the electronic properties of the substrate.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Chemical Name | Key Features |

| Selectfluor™ | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Commercially available, stable solid, user-friendly. orgsyn.orgnih.gov |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Effective and commonly used for a variety of substrates. orgsyn.org |

| N-Fluoro-o-benzenedisulfonimide (NFOBS) | N-Fluoro-o-benzenedisulfonimide | A powerful fluorinating agent. orgsyn.org |

Halogen Exchange Reactions

Halogen exchange (Halex) reactions provide an alternative route to introduce fluorine. This typically involves the displacement of a different halogen atom, such as bromine or chlorine, with fluoride (B91410). rsc.org This method is particularly useful when the starting halogenated compound is readily accessible.

In the context of synthesizing this compound, a potential precursor is 2-bromo-6-fluoronaphthalene. researchgate.netorganic-chemistry.org While this compound already contains the desired fluorine at the 6-position, a subsequent halogen exchange could theoretically be employed if a different halogenated precursor were more accessible. For instance, if 2,6-dibromonaphthalene were available, a selective halogen exchange could potentially introduce a fluorine at the 6-position. However, achieving such selectivity can be challenging and often requires specific catalysts and reaction conditions.

Metal-mediated halogen exchange reactions, for example using copper or palladium catalysts, have been developed to facilitate these transformations on aryl halides. nih.gov

Synthesis of Naphthoquinone Core Structures Precursors

The formation of the naphthoquinone core is a fundamental aspect of the synthesis. This can be achieved through various methods, including the oxidation of naphthalene derivatives.

Oxidative Dearomatization of Naphthalene Derivatives

Oxidative dearomatization is a key strategy for converting naphthalene precursors into naphthoquinones. For the synthesis of a 1,2-dione, a suitable starting material would be a 6-fluoro-substituted 1- or 2-naphthol.

The oxidation of 2-naphthol derivatives can lead to 1,2-naphthoquinones. However, the regioselectivity of this oxidation is crucial. The presence of a fluorine atom at the 6-position, being an electron-withdrawing group, might influence the reactivity and regiochemical outcome of the oxidation.

Metal-Catalyzed Oxidation Routes

Metal-catalyzed oxidation provides a versatile set of methods for the synthesis of quinones from aromatic precursors. Various transition metals can be employed to facilitate this transformation. For example, iron(II) complexes have been used in the enantioselective oxidative coupling of 2-naphthol derivatives, which proceeds via a proposed Fe(III)/Fe(IV) redox cycle. rsc.org While this specific example leads to binaphthols, it highlights the potential of metal catalysis in the oxidation of naphthols.

The direct oxidation of a substituted naphthalene to a naphthoquinone is also a possibility, though controlling the regioselectivity to obtain the 1,2-dione over the more common 1,4-dione can be challenging.

Assembly of the 1,2-Dione Moiety

The final and crucial step in the synthesis of this compound is the formation of the 1,2-dione functionality. A common and effective method for this transformation is the oxidation of a corresponding 1,2-dihydroxynaphthalene (a catechol). However, the synthesis of a 6-fluoro-1,2-dihydroxynaphthalene precursor itself can be complex.

A more direct and widely used method for the synthesis of 1,2-naphthoquinones is the oxidation of 1-amino-2-hydroxynaphthalenes or 2-amino-1-hydroxynaphthalenes. orgsyn.org For instance, the oxidation of 1-amino-2-hydroxynaphthalene with ferric chloride is a known method for preparing the parent 1,2-naphthoquinone. orgsyn.org Therefore, a plausible synthetic route to this compound could involve the preparation of 6-fluoro-1-amino-2-naphthol or 6-fluoro-2-amino-1-naphthol, followed by oxidation.

Another powerful reagent for the oxidation of phenols to ortho-quinones is Frémy's salt (potassium nitrosodisulfonate). wikipedia.org This reagent is known for its ability to selectively oxidize phenols to the corresponding o-quinones. orgsyn.org The application of Frémy's salt to a 6-fluoro-2-naphthol precursor would be a promising approach to directly install the 1,2-dione moiety. The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system.

Furthermore, hypervalent iodine reagents have emerged as versatile and environmentally friendly oxidants in organic synthesis. organic-chemistry.org Reagents such as (diacetoxyiodo)benzene (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (PIFA) are capable of mediating a variety of oxidative transformations, including the oxidation of phenols. frontiersin.org A trivalent-iodine-mediated oxidation has been successfully employed for the one-step transformation of methoxy-substituted naphthalenes to 1,2-naphthoquinones. rsc.org This suggests that a similar approach could be viable for the oxidation of a suitably protected 6-fluoronaphthalene precursor.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5FO2 |

|---|---|

Molecular Weight |

176.14 g/mol |

IUPAC Name |

6-fluoronaphthalene-1,2-dione |

InChI |

InChI=1S/C10H5FO2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H |

InChI Key |

SYIPLDDWPGWOAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=O)C2=O)C=C1F |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 6 Fluoronaphthalene 1,2 Dione

Electron Transfer and Redox Mechanisms

The redox behavior of naphthoquinones is a key aspect of their chemistry, often involving multi-electron transfer processes. nih.gov For quinone systems, these reactions are fundamental to many of their applications, from biological systems to photoelectrochemical devices. nih.gov

The reduction of quinones in aprotic media typically proceeds through two successive one-electron transfer steps. The first step involves the formation of a radical anion, and the second step leads to the formation of a dianion. This two-step electrochemical reduction is characteristic of many quinone derivatives. acs.org The presence of electron-withdrawing groups, such as the fluorine atom in 6-fluoronaphthalene-1,2-dione, is anticipated to increase the redox potential, making the compound easier to reduce compared to its non-fluorinated analog. Computational studies on other quinone systems have shown that electron-withdrawing substituents generally lead to higher redox potentials. sdu.dknih.govrsc.org

The general pathway for the one-electron reduction can be represented as:

Q + e⁻ ⇌ Q•⁻

Table 1: Representative Redox Potentials of Naphthoquinone Analogs

| Compound | First Reduction Potential (V vs. SCE) | Second Reduction Potential (V vs. SCE) | Solvent/Electrolyte |

| 1,2-Naphthoquinone (B1664529) | -0.58 | -1.25 | Acetonitrile / TEAP |

| 1,4-Naphthoquinone | -0.71 | -1.45 | Acetonitrile / TEAP |

Note: This data is for analogous compounds to illustrate the typical redox behavior of the naphthoquinone core. The fluorine substituent on this compound is expected to shift these potentials to more positive values.

The formation of a radical anion is the initial step in the electron transfer to the quinone system. This species is a key intermediate in many reactions. The stability and electronic structure of the radical anion are influenced by the substituents on the quinone ring.

The characterization of radical anions is often achieved using Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net This technique provides information about the distribution of the unpaired electron within the molecule, which can be inferred from the hyperfine coupling constants. For the radical anion of a fluorinated naphthoquinone, hyperfine coupling to the fluorine nucleus, in addition to the protons on the aromatic rings, would be expected. While no specific EPR data for the radical anion of this compound is available in the literature, studies of other organic radicals provide a basis for what would be expected. researchgate.net

Computational methods, such as Density Functional Theory (DFT), can also be employed to predict the structure and spin density distribution of the radical anion. frontiersin.org Such calculations would be valuable in understanding how the fluorine atom influences the electronic structure of the radical intermediate.

Nucleophilic and Electrophilic Reactivity Profiles

The electron-deficient nature of the quinone ring makes it susceptible to attack by nucleophiles. The carbonyl groups and the double bonds of the quinone system are the primary sites for nucleophilic addition.

Quinones are known to react with a variety of nucleophiles. researchgate.net The reaction can occur at the carbonyl carbons or at the carbon-carbon double bonds (Michael addition). The regioselectivity of the attack is influenced by both electronic and steric factors. For this compound, the fluorine atom will influence the electron distribution in the aromatic system, potentially directing nucleophilic attack to specific positions.

Theoretical studies on the nucleophilic aromatic substitution (SNAr) reactions of other aromatic systems have shown that the reaction proceeds through the formation of a Meisenheimer-like intermediate. nih.gov A similar mechanism can be envisioned for the addition of nucleophiles to the fluorinated naphthoquinone ring.

The interaction of quinones with fluoride (B91410) anions is of interest, particularly in the context of fluoride ion sensing. nih.gov These interactions can involve hydrogen bonding or, in some cases, a deprotonation event facilitated by the fluoride ion. nih.gov In the case of this compound, the interaction with external fluoride ions could potentially lead to complex formation or influence its reactivity.

While direct nucleophilic substitution of the fluorine atom is generally difficult on an aromatic ring unless it is activated by strong electron-withdrawing groups, the reactivity of the quinone system itself is more pronounced. A titrimetric method for the determination of quinones has been described that takes place in a fluoride-containing solution, indicating that the quinone moiety is reactive under these conditions. mdpi.com

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving quinones are highly dependent on the nature of the reactant, the solvent, and the presence of catalysts. For nucleophilic addition reactions, the rate-determining step can be either the initial attack of the nucleophile or the subsequent proton transfer or elimination steps.

While specific kinetic and thermodynamic data for this compound are not available, studies on related systems can provide insights. For example, kinetic studies on the fluorination of organic molecules have been conducted, though these focus on the introduction of fluorine rather than the reactivity of a fluorinated compound. dntb.gov.ua

The thermodynamics of fluoride ion adsorption on surfaces have been studied, revealing that such processes can be exothermic. mdpi.com While not directly a reaction of this compound, it provides some context for the thermodynamic aspects of fluoride interactions. Computational studies can also provide valuable information on the thermodynamics of reaction pathways, including the stability of intermediates and transition states. nih.gov

Proposed Reaction Pathways and Intermediate Analysis

The reaction pathways leading to the formation of this compound and its subsequent reactions are primarily understood through the metabolism of fluorinated naphthalene (B1677914) derivatives. The initial step is the oxidation of the parent compound, 6-fluoronaphthalene, a process often catalyzed by cytochrome P450 enzymes in biological systems. This oxidation is proposed to form a highly reactive electrophilic intermediate, 6-fluoronaphthalene-1,2-oxide.

This epoxide intermediate is a critical juncture in the reaction pathway. It can undergo several subsequent reactions:

Spontaneous Rearrangement: The epoxide can spontaneously rearrange to form 1-hydroxy-6-fluoronaphthalene.

Enzymatic Hydration: The enzyme epoxide hydrolase can catalyze the addition of water to the epoxide, yielding 6-fluoronaphthalene-1,2-dihydrodiol.

Conjugation with Glutathione (B108866): The epoxide can be detoxified through conjugation with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases.

The formation of this compound itself is believed to occur through the oxidation of 6-fluoronaphthalene-1,2-dihydrodiol. This reactive ortho-quinone is a key player in the subsequent reactivity of the compound. Due to its electrophilic nature, this compound can readily react with cellular nucleophiles, such as the thiol groups in cysteine residues of proteins. This process, known as arylation, can lead to the modification of proteins and is a significant pathway for its biological activity.

Another proposed pathway involves the redox cycling of this compound. The quinone can be reduced to a semiquinone radical by one-electron reductases. This semiquinone can then be oxidized back to the quinone, a process that can generate reactive oxygen species (ROS) such as superoxide (B77818) anion. This redox cycling can contribute to oxidative stress within biological systems.

The table below summarizes the key proposed intermediates and their subsequent products in the reaction pathways of this compound.

| Intermediate | Subsequent Product(s) |

| 6-Fluoronaphthalene-1,2-oxide | 1-Hydroxy-6-fluoronaphthalene, 6-Fluoronaphthalene-1,2-dihydrodiol, Glutathione conjugate |

| 6-Fluoronaphthalene-1,2-dihydrodiol | This compound |

| This compound | Protein adducts (via arylation), Semiquinone radical |

| Semiquinone radical | This compound, Reactive Oxygen Species (ROS) |

Influence of Fluorine Substitution on Reactivity

The presence of a fluorine atom at the 6-position of the naphthalene-1,2-dione ring system significantly influences its chemical reactivity. Fluorine is a highly electronegative atom, and its substitution imparts distinct electronic properties to the molecule.

The primary influence of the fluorine atom is its strong electron-withdrawing inductive effect (-I effect). This effect leads to a polarization of the carbon-fluorine bond, drawing electron density away from the aromatic ring system. This has several important consequences for the reactivity of this compound:

Increased Electrophilicity: The electron-withdrawing nature of the fluorine atom increases the electrophilic character of the quinone ring. This makes the molecule more susceptible to nucleophilic attack. Cellular nucleophiles, such as glutathione and cysteine residues in proteins, are more likely to react with the fluorinated quinone compared to its non-fluorinated counterpart.

Resistance to Oxidation: The fluorine substitution can make the molecule more resistant to metabolic oxidation. This is because the electron-withdrawing effect of fluorine can increase the oxidation potential of the molecule, making it more difficult to remove electrons. lstmed.ac.uk

Altered Redox Potential: The redox potential of the quinone is a critical factor in its ability to undergo redox cycling. The electron-withdrawing fluorine atom is expected to increase the reduction potential of this compound, making it more easily reduced to the semiquinone radical. This could potentially enhance its capacity for generating reactive oxygen species.

The position of the fluorine atom is also crucial. In the case of this compound, the fluorine is located on the benzene (B151609) ring of the naphthalene system, distal to the quinone functionality. While its inductive effect is felt throughout the molecule, its influence on the reactivity of the dione (B5365651) moiety is less direct than if it were located on the same ring.

The table below summarizes the key influences of fluorine substitution on the reactivity of naphthalene-1,2-dione.

| Property | Influence of Fluorine Substitution | Rationale |

| Electrophilicity | Increased | Strong electron-withdrawing inductive effect of fluorine. |

| Susceptibility to Nucleophilic Attack | Increased | Enhanced electrophilic character of the quinone ring. |

| Resistance to Oxidation | Increased | Higher oxidation potential due to the electron-withdrawing nature of fluorine. lstmed.ac.uk |

| Redox Potential | Increased | Fluorine's electron-withdrawing effect facilitates the acceptance of electrons. |

Advanced Spectroscopic and Electrochemical Characterization of 6 Fluoronaphthalene 1,2 Dione

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of novel compounds. The following sections describe the application of various spectroscopic techniques to characterize 6-Fluoronaphthalene-1,2-dione.

UV-Visible Spectroscopy

The introduction of a fluorine atom at the 6-position of the naphthalene (B1677914) ring is expected to induce a bathochromic (red) or hypsochromic (blue) shift in these absorption maxima. The direction and magnitude of this shift depend on the interplay between the inductive and resonance effects of the fluorine substituent. Generally, the high electronegativity of fluorine would lead to a stabilization of the ground state, potentially causing a slight hypsochromic shift. However, interactions of the fluorine lone pairs with the π-system of the naphthalene ring could also influence the transition energies.

Table 1: Expected UV-Visible Absorption Maxima for this compound based on 1,2-Naphthoquinone (B1664529) Data

| Transition | 1,2-Naphthoquinone (λmax, nm) researchgate.net | Expected Shift for this compound |

| π → π | ~250 | Hypsochromic or Bathochromic |

| n → π | ~340 | Hypsochromic or Bathochromic |

| n → π* | ~420 | Hypsochromic or Bathochromic |

Note: The expected shifts are predictions and require experimental verification.

Fluorescence Spectroscopy

The fluorescence properties of naphthalene derivatives are well-documented, though specific data for this compound is sparse. Naphthoquinones, in general, are known to be weak fluorophores due to efficient intersystem crossing to the triplet state and non-radiative decay processes. The presence of the dione (B5365651) functionality often quenches fluorescence.

However, the introduction of substituents can modulate the fluorescence quantum yield and emission wavelength. A fluorine atom, depending on its position, can either enhance or further quench the fluorescence. It is plausible that this compound would exhibit weak fluorescence, with an emission maximum dependent on the solvent polarity. To definitively characterize its emissive properties, experimental determination of its fluorescence spectrum, quantum yield, and lifetime would be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR would provide critical information.

In the ¹H NMR spectrum, the aromatic protons would appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The fluorine atom at the 6-position would influence the chemical shifts of the neighboring protons through space and through bond interactions. Furthermore, ¹H-¹⁹F coupling would lead to additional splitting of the signals for protons in proximity to the fluorine atom, providing valuable structural information.

The ¹³C NMR spectrum would show distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbons of the dione moiety are expected to resonate at a significantly downfield chemical shift, typically in the range of 170-185 ppm. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond ¹³C-¹⁹F coupling constant, which is a characteristic feature in the NMR spectra of fluorinated organic compounds. The chemical shifts of the other aromatic carbons would also be influenced by the fluorine substituent.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (C1, C2) | 170 - 185 |

| C-F (C6) | 155 - 165 (with large ¹JCF) |

| Aromatic CH | 120 - 140 |

Note: These are predicted ranges and actual values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by the characteristic stretching vibrations of the carbonyl (C=O) groups and the carbon-fluorine (C-F) bond.

The two carbonyl groups of the 1,2-dione are expected to give rise to strong absorption bands in the region of 1650-1700 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the fluorine substituent and potential intramolecular interactions. The C-F stretching vibration typically appears as a strong and sharp band in the range of 1000-1300 cm⁻¹. The spectrum would also feature characteristic absorptions for the aromatic C-H and C=C stretching and bending vibrations.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1650 - 1700 |

| C-F | Stretch | 1000 - 1300 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Electrochemical Characterization Methods

Electrochemical techniques are crucial for probing the redox properties of molecules, which are fundamental to their reactivity and potential applications in areas such as materials science and medicinal chemistry.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a widely used electrochemical method to investigate the redox behavior of chemical species. For this compound, CV would reveal its reduction and oxidation potentials, providing insight into the stability of its reduced and oxidized forms. Naphthoquinones are known to undergo reversible or quasi-reversible one- or two-electron reduction processes.

The electron-withdrawing nature of the fluorine atom at the 6-position is expected to make the reduction of the quinone moiety more favorable (i.e., occur at a less negative potential) compared to the parent 1,2-naphthoquinone. This is due to the stabilization of the resulting radical anion and dianion by the inductive effect of the fluorine atom. The CV of this compound would likely exhibit one or two reduction peaks, and the corresponding oxidation peaks on the reverse scan would indicate the reversibility of the redox processes. The precise redox potentials would be dependent on the solvent and supporting electrolyte used in the experiment.

Table 4: Predicted Redox Behavior of this compound in Comparison to 1,2-Naphthoquinone

| Compound | Redox Process | Expected Potential Shift |

| This compound | Reduction | Less negative (anodic shift) |

| 1,2-Naphthoquinone | Reduction | (Reference) |

Note: The predicted shift is based on the electron-withdrawing effect of fluorine.

Square Wave Voltammetry

In a typical SWV experiment, the current is sampled at the end of each forward and reverse potential pulse. The difference between these two current measurements is then plotted against the base potential of the staircase waveform, resulting in a peak-shaped voltammogram. The peak potential provides information about the formal potential of the redox reaction, while the peak height is proportional to the concentration of the electroactive species. The shape and width of the peak can offer insights into the kinetics and thermodynamics of the electrode reaction. Although SWV has been widely applied to study various organic compounds, including quinone derivatives, specific studies detailing the electrochemical behavior of this compound using this method have not been identified in the available literature.

Thermal Characterization Techniques (e.g., TGA, DSC)

Specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not present in the reviewed scientific literature. Thermal analysis techniques are crucial for understanding the thermal stability and phase behavior of materials. ri.semt.commooreanalytical.com

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.commooreanalytical.com This technique is used to determine the thermal stability of a material, identify its decomposition temperatures, and quantify its composition by measuring mass loss associated with processes like dehydration, decomposition, and oxidation. ri.semooreanalytical.com

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. mt.com DSC is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. ri.semt.com The resulting data provide information on melting points, heats of fusion, and the thermal history of the material.

While these techniques are standard for characterizing new chemical compounds, published reports containing TGA and DSC data specifically for this compound could not be located.

Microscopic and Morphological Characterization (e.g., SEM, AFM)

There is no specific information available in the surveyed literature regarding the microscopic and morphological characterization of this compound using techniques such as Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).

Scanning Electron Microscopy is a technique that uses a focused beam of electrons to scan the surface of a sample, generating images that reveal information about the sample's surface topography and composition. It is widely used to observe the morphology, or shape and size, of particles and crystalline structures.

Atomic Force Microscopy provides ultra-high-resolution, three-dimensional images of a sample's surface. It operates by scanning a sharp tip over the surface, and the deflection of the cantilever holding the tip is used to create a topographical map. AFM is particularly useful for characterizing surface roughness and texture at the nanoscale.

Although these techniques are fundamental in materials science for understanding the physical characteristics of a compound, research articles detailing the SEM or AFM analysis of this compound were not found.

X-ray Crystallography and Structural Analysis

While the crystal structures of many naphthalene derivatives and other quinone compounds have been reported, a specific crystallographic study for this compound could not be located in the available literature.

Applications of Fluorinated Naphthoquinones in Scientific Research

Biochemical Tool Compounds (Non-Clinical Focus)

As a biochemical tool, 6-Fluoronaphthalene-1,2-dione and related fluorinated naphthoquinones are valuable for investigating various biological processes without immediate clinical applications. Their reactivity and structural features allow for the probing of enzyme active sites, the modulation of redox pathways, and the design of novel bioactive molecules.

Enzyme Inhibition Studies (e.g., Glutathione (B108866) Reductase)

Naphthoquinones are recognized as potential inhibitors of crucial antioxidant enzymes like glutathione reductase (GR). This enzyme is vital for maintaining intracellular redox homeostasis. The inhibition of GR can lead to an increase in oxidative stress, a condition that can be selectively detrimental to cancer cells, which often have a higher metabolic rate and are more vulnerable to oxidative damage.

Studies on a series of naphthoquinones have demonstrated their ability to inhibit GR both in laboratory settings (in vitro) and in living organisms (in vivo) nih.gov. The mechanism of inhibition by some naphthoquinones has been identified as both competitive and irreversible nih.gov. For instance, a potent naphthoquinone derivative, NQ-6, was found to have a Ki value of 17.30 ± 3.63 μM and a k_inact value of 0.0136 ± 0.0005 min⁻¹ nih.gov. Mass spectrometry analysis has revealed that these inhibitors can covalently modify cysteine residues (Cys61 and Cys66) within the active site of yeast GR nih.gov. The introduction of a fluorine atom, as in this compound, can potentially modulate the electrophilicity of the quinone system, thereby influencing its reactivity towards the thiol groups of cysteine residues in the enzyme's active site.

Table 1: Inhibition of Glutathione Reductase by a Naphthoquinone Derivative (NQ-6)

| Parameter | Value |

|---|---|

| Inhibition Type | Competitive and Irreversible |

| K_i | 17.30 ± 3.63 μM |

| k_inact | 0.0136 ± 0.0005 min⁻¹ |

| Mechanism | Covalent modification of Cys61 and Cys66 in yeast GR |

Data sourced from a study on a series of naphthoquinone inhibitors. nih.gov

Protein-Ligand Interaction Mechanisms (e.g., HSA Binding)

Fluorescence spectroscopy is a common technique used to study these interactions. The intrinsic fluorescence of HSA, primarily due to its tryptophan residues, can be quenched or enhanced upon the binding of a ligand. This change in fluorescence can be used to determine binding constants and the number of binding sites. For example, the fluorescent probe Prodan (6-propionyl-2-dimethyl-aminonaphthalene) binds with high affinity to the warfarin (B611796) binding site on HSA, and this interaction is characterized by changes in its spectral properties nih.gov. Thermodynamic analysis of such binding can reveal the nature of the interaction forces, such as hydrophobic forces and electrostatic interactions nih.gov. The presence of a fluorine atom in this compound could influence its binding affinity and specificity to HSA due to fluorine's high electronegativity and ability to form hydrogen bonds.

Redox Modulators in Biochemical Pathways

Naphthoquinones are well-known for their ability to undergo redox cycling, a process that can generate reactive oxygen species (ROS) and induce oxidative stress within cells. This property makes them effective modulators of biochemical pathways that are sensitive to the cellular redox state.

The inhibition of glutathione reductase by naphthoquinones, as mentioned earlier, is a key mechanism through which they act as redox modulators. By inhibiting GR, these compounds disrupt the glutathione-dependent antioxidant system, leading to an accumulation of ROS nih.gov. Studies have shown that treatment with naphthoquinone inhibitors can lead to increased intracellular ROS levels, collapse of the mitochondrial membrane potential, and elevated protein S-glutathionylation, all of which are indicative of significant oxidative stress nih.gov. The toxicity of some nitroaromatic compounds, which also act as redox cyclers, has been shown to increase with their single-electron reduction potential and their ability to partition into cellular membranes nih.gov. The fluorine substituent in this compound can alter its reduction potential and lipophilicity, thereby modulating its redox cycling activity and its impact on cellular redox pathways.

Molecular Hybridization in Bioactive Scaffold Design

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores to create a new hybrid molecule with enhanced biological activity or a novel mechanism of action. The naphthoquinone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive natural products and its ability to be synthetically modified nih.gov.

Naphthoquinones have been successfully used as a template in the design of hybrid molecules with potential anticancer properties nih.govconsensus.app. For example, hybrids of naphthoquinone and chalcone (B49325) have been synthesized and shown to be potent inhibitors of fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase acs.org. The design of such hybrids often involves linking the naphthoquinone moiety to another bioactive scaffold through a suitable linker. The introduction of fluorine into the naphthoquinone ring can be a strategic modification to improve the pharmacokinetic properties of the resulting hybrid, such as metabolic stability and membrane permeability. A series of novel naphthoquinone-fused podophyllotoxins containing fluoro and trifluoromethyl substituents have been synthesized, demonstrating the utility of fluorinated naphthoquinones in creating diverse and potent bioactive compounds researchgate.net.

Catalysis

While the primary research focus on this compound has been on its biological activities, the catalytic potential of naphthoquinone derivatives is an emerging area of interest. The redox properties of the quinone moiety suggest potential applications in catalyzing oxidation-reduction reactions. However, specific studies detailing the use of this compound as a catalyst are not extensively reported in the current scientific literature.

Precursors in Complex Organic Synthesis

Fluorinated naphthalene (B1677914) derivatives serve as important building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics. 1-Fluoronaphthalene, a likely precursor to this compound, is used in the synthesis of various compounds. For instance, it has been utilized in the tert-butyllithium-mediated synthesis of 6-substituted phenanthridines and in the synthesis of LY248686, a potent inhibitor of serotonin (B10506) and norepinephrine (B1679862) uptake chemicalbook.comwikipedia.org.

The synthesis of this compound itself would likely start from a fluorinated naphthalene precursor, which can be prepared through methods such as the diazotization of the corresponding aminonaphthalene followed by a Schiemann reaction or by direct fluorination using reagents like Selectfluor chemicalbook.comgoogle.comchemicalbook.com. Once formed, this compound can serve as a versatile intermediate for the synthesis of more complex fluorinated polycyclic aromatic compounds and heterocyclic systems through reactions targeting the carbonyl groups or the aromatic ring.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Fluorinated Naphthoquinones

The synthesis of fluorinated naphthoquinones is an area of active research, with a focus on developing more efficient, selective, and environmentally benign methods. While traditional methods often involve multi-step processes with harsh reagents, newer strategies are being explored.

One promising approach is the late-stage fluorination of pre-existing naphthoquinone scaffolds. This allows for the rapid diversification of a library of compounds, introducing fluorine at various positions to fine-tune their properties. Another avenue is the use of novel fluorinating reagents that offer greater control over regioselectivity, which is crucial for targeting specific positions on the naphthalene (B1677914) ring system.

For a compound like 6-Fluoronaphthalene-1,2-dione, research could focus on diastereoselective and enantioselective synthetic routes, which are critical for producing chirally pure compounds that may exhibit enhanced biological activity and reduced off-target effects.

Advanced Functionalization and Derivatization

Beyond the initial synthesis, the functionalization and derivatization of the this compound core structure open up a vast chemical space for exploration. The presence of the fluorine atom can influence the reactivity of the quinone system, enabling selective modifications at other positions.

Future research will likely focus on creating a diverse library of derivatives by introducing various functional groups. These modifications could be designed to improve solubility, enhance target binding, or introduce new functionalities for applications in materials science. For example, the addition of long alkyl chains could modulate lipophilicity, while the incorporation of fluorescent tags could enable the study of the molecule's intracellular localization and mechanism of action.

Exploiting Unique Fluorine Effects in Naphthoquinone Chemistry

The introduction of a fluorine atom into the naphthoquinone scaffold can have profound effects on its physicochemical and biological properties. rsc.orgresearchgate.netnih.gov Fluorine's high electronegativity can alter the electron distribution within the molecule, influencing its redox potential and reactivity. This can be particularly significant for naphthoquinones, whose biological activity is often linked to their ability to undergo redox cycling and generate reactive oxygen species. mdpi.com

The fluorine atom can also participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, which can enhance binding affinity and selectivity for biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby increasing the bioavailability and in vivo stability of the compound. nih.gov

| Property | Influence of Fluorine Substitution | Potential Impact on this compound |

|---|---|---|

| Redox Potential | Increases the electron-withdrawing nature of the aromatic system, potentially raising the redox potential. | Altered ability to participate in biological redox reactions and generate reactive oxygen species. |

| Metabolic Stability | Blocks sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov | Increased half-life and bioavailability in biological systems. |

| Lipophilicity | Increases lipophilicity, which can affect membrane permeability and protein binding. | Enhanced cell membrane penetration and interaction with hydrophobic binding pockets of target proteins. |

| Binding Interactions | Can form unique non-covalent interactions (e.g., hydrogen bonds with C-F) and alter the acidity of nearby protons. | Improved binding affinity and selectivity for specific biological targets. |

Integration into Multicomponent Systems and Hybrid Materials

The unique properties of this compound make it an attractive building block for the construction of more complex molecular architectures. Future research could explore the integration of this fluorinated naphthoquinone into multicomponent systems and hybrid materials.

For example, it could be incorporated into polymers to create materials with novel electronic or optical properties. Its redox activity could be harnessed in the development of new battery materials or sensors. In the realm of medicinal chemistry, this compound could be conjugated to targeting moieties, such as antibodies or peptides, to create drug-delivery systems that selectively target diseased cells.

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design and development of new molecules. journalcsij.comrsc.org For this compound, computational methods can be used to predict its physicochemical properties, biological activity, and potential toxicity.

Quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule, helping to rationalize the effects of fluorine substitution. Molecular docking simulations can be used to predict how the molecule will bind to specific biological targets, guiding the design of more potent and selective derivatives. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of fluorinated naphthoquinones with their biological activity. journalcsij.com

| Computational Method | Application to this compound Research |

|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties, redox potentials, and reactivity indices. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets like enzymes and receptors. |

| Molecular Dynamics (MD) Simulations | Study of the conformational dynamics and stability of the molecule and its complexes with biomolecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on molecular descriptors. |

Exploration of New Application Domains for Fluorinated Naphthoquinones

While naphthoquinones are well-known for their anticancer and antimicrobial properties, the unique characteristics of fluorinated derivatives like this compound may open up new application domains. mdpi.comgoogle.com

The introduction of fluorine can modulate the fluorescence properties of the naphthoquinone core, suggesting potential applications in the development of fluorescent probes for bioimaging. The altered redox properties could be exploited in the design of new catalysts or electroactive materials. Furthermore, the enhanced metabolic stability and bioavailability conferred by fluorine could make these compounds attractive candidates for development as agrochemicals or veterinary medicines. The exploration of these new frontiers will be crucial for unlocking the full potential of this fascinating class of molecules.

Q & A

Q. What are the recommended synthetic routes for 6-Fluoronaphthalene-1,2-dione, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves fluorination of naphthalene precursors, such as naphthoquinones, using fluorinating agents like Selectfluor or DAST. Key steps include:

- Precursor Preparation : Starting with naphthalene-1,2-dione, introduce fluorine via electrophilic substitution or nucleophilic displacement.

- Reaction Conditions : Maintain strict temperature control (e.g., 0–60°C) and inert atmosphere (nitrogen/argon) to prevent side reactions .

- Purification : Column chromatography or recrystallization ensures purity. Yield optimization requires stoichiometric balancing of reagents and reaction time monitoring.

Q. How can researchers assess the risk of bias in existing toxicological studies on this compound?

- Methodological Answer : Use standardized risk-of-bias (RoB) tools, such as those outlined in Tables C-6 and C-7 (), which evaluate:

- Randomization : Were doses/exposures randomized?

- Allocation Concealment : Was group assignment blinded?

- Outcome Reporting : Were all measured outcomes reported?

Studies are categorized as high, moderate, or low confidence based on adherence to these criteria .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm fluorine integration and structural integrity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and C-F stretches (1700–1800 cm and 1000–1100 cm, respectively) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using reverse-phase columns .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of fluorinated naphthalene derivatives be reconciled in systematic reviews?

- Methodological Answer :

- Meta-Analysis : Aggregate data across studies, adjusting for variables like species (human vs. rodent), exposure routes (oral/inhalation), and dosing regimens.

- Quality Weighting : Assign higher weight to studies with low RoB scores ().

- In Silico Modeling : Use pharmacokinetic software (e.g., GastroPlus) to simulate interspecies metabolic differences .

Q. What are the key considerations in designing in vitro studies to evaluate the genotoxic potential of this compound?

- Methodological Answer :

- Cell Lines : Use mammalian cell lines (e.g., HepG2, TK6) for metabolic competence.

- Assays : Combine the Ames test (bacterial reverse mutation) with micronucleus or comet assays (eukaryotic systems).

- Dose Range : Include sub-cytotoxic concentrations (IC-IC) to avoid false negatives from cell death .

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., fluorine position, quinone oxidation states) and assess bioactivity.

- Computational Modeling : Perform docking studies to predict binding affinities with targets like NAD(P)H:quinone oxidoreductase 1 (NQO1).

- Biological Testing : Screen derivatives for cytotoxicity (MTT assay) and target inhibition (enzyme activity assays) .

Q. How should researchers address data gaps in the toxicological profile of this compound identified by regulatory frameworks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.